2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine
Overview
Description
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is a modified nucleoside found in transfer RNA (tRNA). This compound is characterized by the presence of a methylthio group at the 2-position and a cis-4-hydroxy-Delta(2)-isopentenyl group at the N6-position of adenosine. It plays a crucial role in the proper functioning of tRNA, particularly in the translation process within mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine typically involves multi-step organic synthesis. The process begins with the protection of adenosine’s hydroxyl groups, followed by the introduction of the methylthio group at the 2-position. This is achieved through nucleophilic substitution reactions using methylthiolating agents under controlled conditions. The cis-4-hydroxy-Delta(2)-isopentenyl group is then introduced at the N6-position through a series of reactions involving isopentenylation and subsequent hydroxylation .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications in research. scalable methods involve the use of automated solid-phase synthesis techniques, which allow for the efficient and high-yield production of modified nucleosides. These methods leverage advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the cis-4-hydroxy-Delta(2)-isopentenyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the isopentenyl group.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bond can result in saturated hydrocarbons .
Scientific Research Applications
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: The compound is crucial in studying the role of tRNA modifications in protein synthesis and mitochondrial function.
Medicine: Research into its role in mitochondrial diseases and potential therapeutic applications is ongoing.
Industry: It is used in the development of biochemical assays and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by modifying the anticodon loop of tRNA, enhancing the accuracy and efficiency of codon-anticodon pairing during translation. This modification is essential for proper mitochondrial protein synthesis and energy metabolism. The molecular targets include mitochondrial elongation factors and other components of the translation machinery .
Comparison with Similar Compounds
Similar Compounds
2-methylthio-N(6)-isopentenyladenosine: Lacks the hydroxyl group at the cis-4 position.
2-methylthio-N(6)-threonylcarbamoyladenosine: Contains a threonylcarbamoyl group instead of the isopentenyl group.
Uniqueness
2-methylthio-N(6)-(cis-4-hydroxy-Delta(2)-isopentenyl)adenosine is unique due to the presence of both the methylthio and cis-4-hydroxy-Delta(2)-isopentenyl groups, which confer specific structural and functional properties that are critical for its role in mitochondrial tRNA .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3-/t9-,11-,12-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWSGVMSLPHELX-RFLXNSOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017780 | |
Record name | 2-Methylthio-N(6)-(cis-4-hydroxy-delta(2)-isopentenyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52049-48-6 | |
Record name | 2-Methylthio-N6-(cis-hydroxyisopentenyl)adenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52049-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthio-N(6)-(cis-4-hydroxy-delta(2)-isopentenyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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